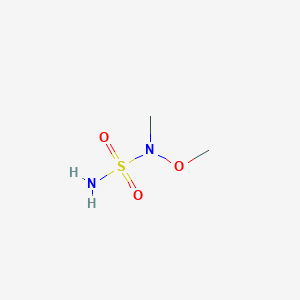
N-Methoxy-N-methylsulfuric diamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methoxy-N-methylsulfuric diamide is an organic compound with the molecular formula C2H8N2O3S It is characterized by the presence of both methoxy and methylsulfuric groups attached to an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-N-methylsulfuric diamide typically involves the reaction of methoxyamine with methylsulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Methoxyamine+Methylsulfuric Acid→N-Methoxy-N-methylsulfuric diamide
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Methoxy-N-methylsulfuric diamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The methoxy and methylsulfuric groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
N-Methoxy-N-methylsulfuric diamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amide bonds.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-Methoxy-N-methylsulfuric diamide exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to active sites or modifying amino acid residues. The pathways involved can include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-Methoxy-N-methylacetamide
- N-Methoxy-N-methylformamide
- N-Methoxy-N-methylcarbamate
Uniqueness
N-Methoxy-N-methylsulfuric diamide is unique due to the presence of the sulfuric diamide group, which imparts distinct chemical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
CAS No. |
154744-77-1 |
|---|---|
Molecular Formula |
C2H8N2O3S |
Molecular Weight |
140.16 g/mol |
IUPAC Name |
[methoxy(sulfamoyl)amino]methane |
InChI |
InChI=1S/C2H8N2O3S/c1-4(7-2)8(3,5)6/h1-2H3,(H2,3,5,6) |
InChI Key |
NVGIOCWBZROYFE-UHFFFAOYSA-N |
Canonical SMILES |
CN(OC)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















